5-(Trifluoromethyl)pyridazin-3(2H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

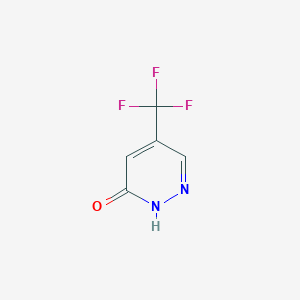

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-4(11)10-9-2-3/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZSPFRUVNDATO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NNC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244268-34-6 | |

| Record name | 5-(trifluoromethyl)-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 5-(Trifluoromethyl)pyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-(Trifluoromethyl)pyridazin-3(2H)-one, a heterocyclic compound of interest in agrochemical research. The document details its structural characteristics, physicochemical parameters, and available information on its synthesis and potential biological activity. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates the known information and provides context based on the broader class of pyridazinone derivatives.

Introduction

This compound belongs to the pyridazinone class of heterocyclic compounds. The pyridazinone scaffold is a prominent feature in a variety of biologically active molecules, exhibiting a wide range of pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[1][2][3] The introduction of a trifluoromethyl group is a common strategy in medicinal and agrochemical chemistry to enhance metabolic stability, lipophilicity, and biological activity. This guide focuses specifically on the chemical properties of the 5-(Trifluoromethyl) substituted pyridazinone. This compound is noted as a potential intermediate in the synthesis of molecules with herbicidal activity.[4]

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and application in a research setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃F₃N₂O | [5] |

| Molecular Weight | 164.09 g/mol | [5][6] |

| CAS Number | 244268-34-6 | [5][6] |

| Appearance | Pale beige to pale brown solid | [7] |

| Melting Point | 106-108 °C | [5] |

| Boiling Point | Not available | |

| Solubility | Slightly soluble in DMSO and Methanol | [5] |

| pKa (predicted) | 10.27 ± 0.40 | [5] |

| LogP | Not available | |

| HS Code | 2933998090 | [5] |

Synthesis

General Synthetic Workflow

The synthesis of pyridazin-3(2H)-one derivatives typically involves the cyclocondensation of a γ-keto acid or a related precursor with hydrazine hydrate. For the synthesis of the title compound, a trifluoromethyl-containing γ-keto acid would be the key starting material.

Caption: General synthetic workflow for pyridazinone formation.

Postulated Experimental Protocol

A hypothetical experimental protocol based on general pyridazinone synthesis is as follows. Note: This is a generalized procedure and would require optimization for the specific synthesis of this compound.

-

Reaction Setup: A solution of the appropriate trifluoromethyl-substituted γ-keto acid in a suitable solvent (e.g., ethanol, acetic acid) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Hydrazine: Hydrazine hydrate is added to the solution, and the reaction mixture is heated to reflux.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up procedure, which may include neutralization, extraction with an organic solvent, and washing with brine.

-

Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the final product.

Spectral Data

Specific experimental spectral data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain at the time of this report. For structurally related compounds, comprehensive spectral analysis is typically performed to confirm the chemical structure.[8] Researchers are advised to acquire their own analytical data upon synthesis or acquisition of the compound.

Reactivity and Stability

The reactivity of the pyridazinone ring is influenced by the presence of the electron-withdrawing trifluoromethyl group. The lactam functionality within the ring can undergo N-alkylation or N-acylation reactions. The double bond in the pyridazinone ring can also be a site for various chemical transformations. The compound should be stored in a cool, dry place, away from strong oxidizing agents to ensure its stability.

Biological Activity and Potential Applications

Herbicidal Activity

This compound is reported to be an intermediate for the preparation of compounds with excellent herbicidal activity.[4] The pyridazinone core is a known pharmacophore in several commercial herbicides. The trifluoromethyl group often enhances the efficacy of agrochemicals. The mode of action for some herbicidal pyridazinone derivatives involves the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway in plants.[9] Inhibition of this enzyme leads to the accumulation of phytoene and subsequent photooxidative damage to the plant cells. It is plausible that derivatives of this compound could share this mechanism of action.

Caption: Postulated mechanism of action for pyridazinone herbicides.

Other Potential Biological Activities

The broader class of pyridazin-3(2H)-one derivatives has been extensively studied for a variety of pharmacological activities. These include:

-

Cardiovascular effects: Some pyridazinones act as vasodilators and are used in the treatment of hypertension and heart failure.[10][11]

-

Anti-inflammatory and Analgesic Activity: Certain derivatives have shown potent anti-inflammatory and analgesic properties.[12]

-

Anticancer Activity: The pyridazinone scaffold is present in several compounds investigated for their anticancer properties, acting through various mechanisms such as kinase inhibition.[10][13]

While no specific studies on these activities have been reported for this compound itself, its structural similarity to other biologically active pyridazinones suggests that it could be a valuable starting point for the development of new therapeutic agents.

Conclusion

This compound is a fluorinated heterocyclic compound with potential applications in the agrochemical industry, particularly as a building block for novel herbicides. Its chemical and physical properties have been summarized in this guide. While detailed experimental protocols and comprehensive spectral and biological data for this specific molecule are not widely available, this document provides a foundational understanding for researchers and scientists working with this compound or related pyridazinone derivatives. Further research is warranted to fully elucidate its synthetic pathways, reactivity, and biological activity profile.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. prepchem.com [prepchem.com]

- 3. rsc.org [rsc.org]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 5. bridgeorganics.com [bridgeorganics.com]

- 6. rsc.org [rsc.org]

- 7. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)pyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(Trifluoromethyl)pyridazin-3(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. Due to the limited availability of a direct, published synthetic protocol for this specific molecule, this guide presents a well-established and analogous two-step synthetic pathway. The proposed route involves the preparation of a key trifluoromethylated β-ketoester intermediate, followed by its cyclocondensation with hydrazine to yield the target pyridazinone.

This document furnishes detailed, adaptable experimental protocols, quantitative data tables for key reaction steps, and a visual representation of the synthetic workflow to aid researchers in the practical execution of this synthesis.

I. Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a two-step process:

-

Claisen Condensation: Formation of ethyl 4,4,4-trifluoro-3-oxobutanoate from ethyl trifluoroacetate and ethyl acetate. This reaction establishes the core carbon skeleton with the required trifluoromethyl group.

-

Cyclocondensation: Reaction of the resulting β-ketoester with hydrazine hydrate to form the pyridazinone ring.

This strategy is a common and effective method for the synthesis of various pyridazin-3(2H)-one derivatives.

II. Experimental Protocols

The following sections provide detailed experimental procedures for each synthetic step.

Step 1: Synthesis of Ethyl 4,4,4-trifluoro-3-oxobutanoate

This procedure outlines the Claisen condensation of ethyl trifluoroacetate and ethyl acetate to yield the key β-ketoester intermediate.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |

| Sodium | 22.99 | - | 5.75 g | 0.25 |

| Absolute Ethanol | 46.07 | 0.789 | 100 mL | - |

| Ethyl trifluoroacetate | 142.08 | 1.19 | 28.4 g (23.9 mL) | 0.20 |

| Ethyl acetate | 88.11 | 0.902 | 22.0 g (24.4 mL) | 0.25 |

| Diethyl ether | 74.12 | 0.713 | As needed | - |

| 15% Sulfuric acid | - | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | - | As needed | - |

Procedure:

-

A solution of sodium ethoxide is prepared by carefully adding sodium metal (5.75 g, 0.25 mol) in small portions to absolute ethanol (100 mL) in a flask equipped with a reflux condenser and a dropping funnel, while cooling in an ice-water bath.

-

After all the sodium has reacted, a mixture of ethyl trifluoroacetate (28.4 g, 0.20 mol) and ethyl acetate (22.0 g, 0.25 mol) is added dropwise to the sodium ethoxide solution with stirring over a period of 30 minutes.

-

The reaction mixture is then heated at reflux for 2 hours.

-

After cooling, the reaction mixture is poured into a mixture of ice (200 g) and 15% sulfuric acid (50 mL).

-

The resulting mixture is extracted with diethyl ether (3 x 100 mL).

-

The combined ethereal extracts are washed with a saturated sodium bicarbonate solution until the effervescence ceases, and then with water.

-

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.

-

The crude product is purified by fractional distillation to yield ethyl 4,4,4-trifluoro-3-oxobutanoate.

Quantitative Data:

| Product | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Expected Yield (%) |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | C6H7F3O3 | 184.11 | 130-132 | 60-70 |

Step 2: Synthesis of this compound

This procedure details the cyclocondensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with hydrazine hydrate to form the target pyridazinone.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 184.11 | 1.25 | 18.4 g | 0.10 |

| Hydrazine hydrate (64%) | 50.06 | 1.03 | 7.8 g (7.6 mL) | 0.10 |

| Acetic acid | 60.05 | 1.05 | 50 mL | - |

| Water | 18.02 | 1.00 | As needed | - |

| Ethanol | 46.07 | 0.789 | As needed | - |

Procedure:

-

A solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (18.4 g, 0.10 mol) and hydrazine hydrate (7.8 g, 0.10 mol) in acetic acid (50 mL) is heated at reflux for 4 hours.

-

The reaction mixture is cooled to room temperature and poured into ice-water (200 mL).

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product is recrystallized from ethanol to afford pure this compound.

Quantitative Data:

| Product | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Expected Yield (%) |

| This compound | C5H3F3N2O | 164.09 | 155-157 | 70-80 |

III. Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthetic workflow for this compound.

IV. Conclusion

This technical guide provides a detailed and practical approach for the synthesis of this compound. By following the outlined experimental protocols and utilizing the provided quantitative data, researchers can confidently produce this valuable compound for further investigation in drug discovery and development programs. The modular nature of this synthetic route also offers the potential for the creation of a diverse library of substituted pyridazinone derivatives.

An In-depth Technical Guide to 5-(Trifluoromethyl)pyridazin-3(2H)-one (CAS: 244268-34-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)pyridazin-3(2H)-one is a heterocyclic organic compound belonging to the pyridazinone class of molecules. The incorporation of a trifluoromethyl group is a common strategy in medicinal and agricultural chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The pyridazinone core is a versatile scaffold known to exhibit a wide range of biological activities, including herbicidal, anticancer, anti-inflammatory, and cardiovascular effects. This document provides a comprehensive technical overview of this compound, its physicochemical properties, a plausible synthetic route, its likely mechanism of action as a protoporphyrinogen oxidase (PPO) inhibiting herbicide, and relevant experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 244268-34-6 | N/A |

| Molecular Formula | C₅H₃F₃N₂O | [1] |

| Molecular Weight | 164.09 g/mol | [1] |

| Melting Point | 106-108 °C | N/A |

| Appearance | White to off-white solid (presumed) | N/A |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | N/A |

Synthesis

A proposed synthetic workflow is outlined below:

Experimental Protocol: Synthesis of this compound (Proposed)

This protocol is a generalized procedure and may require optimization.

Step 1: Synthesis of 4-Oxo-5,5,5-trifluoropentanoic acid

-

To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane) at 0 °C, add succinic anhydride portion-wise.

-

Slowly add ethyl 4,4,4-trifluoroacetoacetate to the reaction mixture, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude γ-ketoacid. Purification may be achieved by column chromatography or recrystallization.

Step 2: Synthesis of this compound

-

Dissolve the 4-oxo-5,5,5-trifluoropentanoic acid in ethanol.

-

Add hydrazine hydrate to the solution.

-

Reflux the reaction mixture for 4-8 hours.

-

Cool the reaction mixture to room temperature, which may induce precipitation of the product.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.

Biological Activity and Mechanism of Action

The primary biological activity reported for trifluoromethyl-substituted pyridazinones is herbicidal. While specific data for CAS 244268-34-6 is not publicly available, related compounds are known to be potent inhibitors of the enzyme protoporphyrinogen oxidase (PPO).

Mechanism of Action: PPO Inhibition

PPO is a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplasts into the cytoplasm. In the cytoplasm, it is non-enzymatically oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX acts as a photosensitizer, generating highly reactive singlet oxygen. These reactive oxygen species cause rapid lipid peroxidation and membrane damage, leading to cell leakage, necrosis, and ultimately, plant death.

Expected Biological Activity

Based on the activity of structurally similar compounds, this compound is expected to exhibit pre- and post-emergent herbicidal activity against a range of broadleaf weeds. Quantitative data for related PPO inhibitors are presented for illustrative purposes in Table 2.

| Compound | Target Weed(s) | IC₅₀ / EC₅₀ / Ki | Reference |

| Related Pyridazinone 1 | Amaranthus retroflexus | IC₅₀ = 50-100 nM (PPO inhibition) | N/A |

| Related Pyridazinone 2 | Abutilon theophrasti | EC₅₀ = 10-50 g/ha (post-emergence) | N/A |

| Saflufenacil (Commercial PPO inhibitor) | Various broadleaf weeds | Ki = 0.86 nM (Soybean PPO) | N/A |

Note: The data in this table is representative of the PPO inhibitor class and not specific to CAS 244268-34-6.

Experimental Protocols

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against plant PPO.

Materials:

-

Plant tissue (e.g., spinach, corn)

-

Extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, with protease inhibitors)

-

Assay buffer (e.g., 50 mM phosphate buffer, pH 6.8)

-

Protoporphyrinogen IX (substrate)

-

This compound (test compound)

-

DMSO (for dissolving the test compound)

-

Spectrofluorometer or plate reader

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at 4°C to pellet cellular debris.

-

Collect the supernatant containing the crude enzyme extract.

-

Determine the protein concentration of the extract (e.g., using a Bradford assay).

-

-

Enzyme Assay:

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in the assay buffer.

-

In a 96-well plate, add the assay buffer, the diluted enzyme extract, and the various concentrations of the test compound. Include a control with DMSO only.

-

Pre-incubate the plate at a constant temperature (e.g., 25°C) for 10 minutes.

-

Initiate the reaction by adding the substrate, protoporphyrinogen IX.

-

Monitor the increase in fluorescence (excitation ~405 nm, emission ~630 nm) over time, which corresponds to the formation of protoporphyrin IX.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

-

Safety Information

Detailed toxicological data for this compound is not publicly available. As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. A material safety data sheet (MSDS) should be consulted for specific handling and disposal instructions.

Conclusion

This compound is a fluorinated heterocyclic compound with significant potential as a herbicidal agent, likely acting through the inhibition of the PPO enzyme. While specific biological data for this compound is limited in the public literature, its structural features and the known activities of related pyridazinones provide a strong basis for its further investigation and development in the field of agrochemicals. The synthetic and experimental protocols outlined in this guide provide a framework for researchers to explore the properties and applications of this molecule.

References

The Ascendant Role of Trifluoromethyl Pyridazinone Derivatives in Modern Drug Discovery and Agrochemicals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds has become a cornerstone of modern medicinal and agricultural chemistry. This is due to the unique physicochemical properties conferred by the CF3 moiety, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can significantly improve the biological activity of parent compounds. Among the various heterocyclic frameworks, the pyridazinone core has emerged as a particularly privileged structure. This technical guide provides an in-depth exploration of the biological activities of trifluoromethyl pyridazinone derivatives, focusing on their anticancer, antifungal, and herbicidal properties. Detailed experimental protocols, quantitative biological data, and visualizations of key molecular pathways and experimental workflows are presented to serve as a comprehensive resource for researchers in the field.

Anticancer Activity of Trifluoromethyl Pyridazinone Derivatives

Trifluoromethyl pyridazinone derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of human cancer cell lines. The trifluoromethyl group is often crucial for enhancing the antiproliferative activity of the pyridazinone scaffold.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected trifluoromethyl pyridazinone and related derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 15a | 4-Phenoxyquinoline with pyridazinone moiety | HT-29 (Colon) | 0.10 | [1] |

| H460 (Lung) | 0.13 | [1] | ||

| A549 (Lung) | 0.05 | [1] | ||

| (S)-(-)-2c | Tricyclic pyridazinone | HCT-116 (Colon) | Potent STAT3 inhibitor | [2] |

| Compound 10l | Diarylurea pyridazinone | A549/ATCC (Lung) | GI50 1.66-100 | [3] |

| Compound 17a | Diarylurea pyridazinone | Various | Potent VEGFR-2 inhibitor | [3] |

| Compound 3b | 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine | C32 (Melanoma) | 24.4 | [4] |

| A375 (Melanoma) | 25.4 | [4] |

Key Signaling Pathways in Anticancer Activity

The anticancer effects of many trifluoromethyl pyridazinone derivatives are attributed to their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and angiogenesis. Two prominent targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Signal Transducer and Activator of Transcription 3 (STAT3).

References

- 1. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, structure–activity relationships and stereochemical investigations of new tricyclic pyridazinone derivatives as potential STAT3 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. reviberoammicol.com [reviberoammicol.com]

- 4. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Pyridazin-3(2H)-one Core: A Comprehensive Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyridazin-3(2H)-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and structure-activity relationships of pyridazin-3(2H)-one derivatives, with a focus on their applications as vasodilator and anticancer agents. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and development in this promising area of drug discovery.

Synthesis of the Pyridazin-3(2H)-one Core

The most prevalent and versatile method for the synthesis of the 4,5-dihydropyridazin-3(2H)-one core involves the condensation of a γ-keto acid with hydrazine or its derivatives. This straightforward reaction provides a reliable route to a wide array of 6-substituted pyridazinones.

General Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol details the synthesis of a representative 6-substituted-4,5-dihydropyridazin-3(2H)-one from β-benzoylpropionic acid and hydrazine hydrate.

Materials:

-

β-Benzoylpropionic acid

-

Hydrazine hydrate (99%)

-

Ethanol

-

Round-bottom flask (250 mL)

-

Magnetic stirrer

-

Reflux condenser

-

Beaker

-

Buchner funnel and filter paper

-

Melting point apparatus

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add β-benzoylpropionic acid (0.05 mol, 9.61 g) and ethanol (100 mL).

-

While stirring, add hydrazine hydrate (0.1 mol, 5.0 g, ~4.85 mL) to the mixture.[1]

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker containing ice-cold water (200 mL) with stirring.

-

A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water to remove any unreacted starting materials.

-

Dry the product in a desiccator or a vacuum oven.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

-

Characterize the final product by determining its melting point and using spectroscopic techniques such as IR, ¹H-NMR, and ¹³C-NMR.

Biological Activities and Evaluation

Pyridazin-3(2H)-one derivatives have demonstrated a remarkable range of pharmacological activities, with vasodilator and anticancer effects being particularly prominent.

Vasodilator Activity

Many pyridazin-3(2H)-one derivatives exhibit potent vasorelaxant properties, often acting through mechanisms involving the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE5, or through modulation of endothelial nitric oxide synthase (eNOS) activity.

This protocol describes the evaluation of the vasorelaxant effects of test compounds on isolated rat thoracic aortic rings pre-contracted with phenylephrine.

Materials:

-

Male Wistar rats (200-250 g)

-

Phenylephrine (PE)

-

Acetylcholine (ACh)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O₂ / 5% CO₂)

-

Dissection microscope and surgical instruments

Krebs-Henseleit Solution Composition (in mM):

| Component | Concentration (mM) |

| NaCl | 118.0 - 118.3 |

| KCl | 4.7 |

| CaCl₂ | 2.5 |

| MgSO₄ | 1.2 - 1.64 |

| NaHCO₃ | 24.88 - 25.0 |

| KH₂PO₄ | 1.18 - 1.2 |

| Glucose | 5.55 - 11.0 |

The solution should be freshly prepared, filtered, and continuously gassed with carbogen to maintain a pH of 7.4.[3]

Procedure:

-

Euthanize a male Wistar rat and dissect the thoracic aorta.

-

Place the aorta in cold Krebs-Henseleit solution and clean it of adhering connective and fatty tissues.

-

Cut the aorta into rings of 3-4 mm in length.

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, changing the buffer every 15-20 minutes.

-

After equilibration, contract the aortic rings with phenylephrine (1 µM) or a high concentration of KCl (e.g., 80 mM).[6]

-

Once a stable contraction plateau is reached, test the integrity of the endothelium by adding acetylcholine (1 µM). A relaxation of more than 70% indicates an intact endothelium.[6]

-

Wash the rings and allow them to return to the baseline tension.

-

Pre-contract the rings again with phenylephrine (1 µM).

-

Once a stable contraction is achieved, cumulatively add the test compound in increasing concentrations to the organ bath.

-

Record the relaxation response as a percentage of the phenylephrine-induced contraction.

-

Calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation) from the concentration-response curve.

Caption: Vasodilation signaling pathway involving PDE5 and eNOS.

| Compound/Derivative | EC₅₀ (µM) | Reference Compound | Reference EC₅₀ (µM) |

| 2e | 0.1162 | Hydralazine | 18.21 |

| 2h | 0.07154 | Diazoxide | 19.5 |

| 2j | 0.02916 | Isosorbide Mononitrate | 30.1 |

| 4f | 0.0136 | Nitroglycerin | 0.1824 |

| 4h | 0.0117 | ||

| 5d | 0.0053 | ||

| 5e | 0.0025 |

Data compiled from studies on isolated rat thoracic aorta.[6]

Anticancer Activity

The pyridazin-3(2H)-one scaffold is also a key component in the design of novel anticancer agents. These compounds often exert their cytotoxic effects through the inhibition of key kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell line (e.g., HCT116 human colon carcinoma cells)[7]

-

Complete culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Test compounds dissolved in DMSO

-

Doxorubicin (positive control)[8]

-

MTT solution (5 mg/mL in PBS)[9]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

-

Prepare serial dilutions of the test compounds and doxorubicin in the culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds or doxorubicin. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds).

-

Incubate the plate for 48 or 72 hours at 37°C.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Anticancer signaling pathway via VEGFR-2 inhibition.

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

| VIa | HCT116 | >10 | Daunorubicin | 0.5 |

| VIb | HCT116 | 8.5 | ||

| VIc | HCT116 | 7.2 | ||

| VId | HCT116 | 5.5 | ||

| VIe | HCT116 | 3.1 | ||

| VIf | HCT116 | 1.8 | ||

| VIg | HCT116 | 0.9 |

Data compiled from MTT assays on the HCT116 human colon carcinoma cell line.[7]

Conclusion

The pyridazin-3(2H)-one core continues to be a highly valuable scaffold in the design and development of novel therapeutic agents. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for drug discovery programs. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers in the field, facilitating the exploration of new pyridazin-3(2H)-one-based compounds with improved potency and selectivity for various therapeutic targets. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and effective treatments for a variety of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]

- 3. support.harvardapparatus.com [support.harvardapparatus.com]

- 4. Low Calcium–High Magnesium Krebs–Henseleit Solution Combined with Adenosine and Lidocaine Improved Rat Aortic Function and Structure Following Cold Preservation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Beta 3-adrenoceptor stimulation induces vasorelaxation mediated essentially by endothelium-derived nitric oxide in rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescence polarisation for high-throughput screening of adulterated food products via phosphodiesterase 5 inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

In-depth Technical Guide: The Elusive Mechanism of Action of 5-(Trifluoromethyl)pyridazin-3(2H)-one and the Broader Therapeutic Potential of the Pyridazin-3(2H)-one Scaffold

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive investigation into the specific mechanism of action of 5-(Trifluoromethyl)pyridazin-3(2H)-one reveals a notable absence of detailed biological data in the public domain. While this compound is commercially available and noted as a potential intermediate in the synthesis of herbicidal agents, specific biological targets, quantitative efficacy data (such as IC₅₀ or EC₅₀ values), and dedicated experimental protocols for this molecule are not currently documented in scientific literature.

However, the core chemical structure, pyridazin-3(2H)-one, represents a highly privileged scaffold in medicinal chemistry. Derivatives of this parent molecule have demonstrated a remarkable breadth of pharmacological activities, targeting a wide array of biological pathways implicated in various disease states. This guide, therefore, provides an in-depth overview of the known mechanisms of action associated with the pyridazin-3(2H)-one framework, offering valuable insights for researchers and drug development professionals interested in this chemical class. The diverse activities of these derivatives span cardiovascular, oncological, and inflammatory therapeutic areas.

The Pyridazin-3(2H)-one Scaffold: A Versatile Pharmacophore

The pyridazin-3(2H)-one ring system is a six-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group. This structure serves as a versatile template for the design of bioactive molecules, with substitutions at various positions on the ring leading to a wide range of biological effects.[1] The primary mechanisms of action for substituted pyridazin-3(2H)-one derivatives can be broadly categorized as follows:

-

Enzyme Inhibition: A significant number of pyridazin-3(2H)-one derivatives exert their effects by inhibiting specific enzymes.

-

Receptor Modulation: These compounds can also act as agonists or antagonists at various cellular receptors.

-

Ion Channel Interaction: Some derivatives have been shown to interact with and modulate the function of ion channels.

The following sections will delve into specific examples of these mechanisms, supported by available quantitative data and experimental methodologies.

Key Mechanisms of Action of Pyridazin-3(2H)-one Derivatives

Phosphodiesterase (PDE) Inhibition

One of the most well-documented mechanisms of action for pyridazin-3(2H)-one derivatives is the inhibition of phosphodiesterase (PDE) enzymes. PDEs are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers involved in numerous physiological processes. By inhibiting PDEs, these compounds increase the intracellular levels of cAMP and/or cGMP, leading to downstream effects such as smooth muscle relaxation and vasodilation.[1]

Signaling Pathway: PDE Inhibition

Caption: Inhibition of Phosphodiesterase (PDE) by Pyridazin-3(2H)-one Derivatives.

Quantitative Data for Representative PDE Inhibitors:

| Compound Class | Specific Enzyme | IC₅₀ | Reference |

| Dihydropyridazone Derivatives | Cardiac PDE III | 0.15 µM - 0.6 µM | [1] |

Experimental Protocol: Phosphodiesterase Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity of a test compound against a specific phosphodiesterase isozyme.

-

Principle: The assay measures the conversion of cAMP or cGMP to AMP or GMP by the PDE enzyme. The amount of product formed is quantified, and the inhibitory effect of the compound is determined by the reduction in product formation.

-

General Procedure:

-

A reaction mixture is prepared containing the purified PDE enzyme, a known concentration of the test compound (or vehicle control), and a buffer solution.

-

The reaction is initiated by the addition of the substrate (cAMP or cGMP).

-

The mixture is incubated at 37°C for a specified period.

-

The reaction is terminated, and the amount of AMP or GMP produced is measured using various methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence polarization.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

Anticancer Activity

The pyridazin-3(2H)-one scaffold is present in numerous compounds with demonstrated anticancer properties. These derivatives can act through various mechanisms, including the inhibition of protein kinases and other enzymes crucial for cancer cell proliferation and survival.[1]

Potential Anticancer Targets for Pyridazin-3(2H)-one Derivatives:

-

Tyrosine Kinases: Such as Fibroblast Growth Factor Receptors (FGFR) and Bruton's Tyrosine Kinase (BTK).

-

Other Kinases: Including B-RAF.

-

Enzymes involved in DNA synthesis and repair: Such as Dihydrofolate Reductase (DHFR) and Poly (ADP-ribose) polymerase (PARP).

-

Tubulin Polymerization: Disruption of microtubule dynamics.[1]

Experimental Workflow: In Vitro Anticancer Activity Assessment

Caption: General workflow for evaluating the in vitro anticancer activity.

Vasodilator Activity

Many pyridazin-3(2H)-one derivatives exhibit vasodilator properties, making them attractive for the treatment of cardiovascular diseases like hypertension.[1] This vasodilation can be achieved through various mechanisms, including:

-

Direct smooth muscle relaxation.

-

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS).

-

Phosphodiesterase inhibition (as discussed previously).

Quantitative Data for Representative Vasodilators:

| Compound | Mechanism | EC₅₀ / IC₅₀ | Reference |

| 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivative | Vasodilation | IC₅₀ = 0.051 µM | [1] |

| 6-phenyl-3-pyridazinone based derivatives | Vasorelaxant | EC₅₀ = 0.339 - 114.300 µM |

Experimental Protocol: Ex Vivo Vasodilation Assay (Aortic Ring Assay)

-

Objective: To assess the direct vasodilatory effect of a compound on isolated blood vessels.

-

Principle: The contractility of isolated aortic rings from rats or rabbits is measured in an organ bath. The ability of a test compound to relax pre-contracted aortic rings is quantified.

-

General Procedure:

-

The thoracic aorta is excised from a euthanized animal and cut into rings.

-

The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).

-

The rings are allowed to equilibrate under a resting tension.

-

The rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).

-

Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the bath.

-

The relaxation response is recorded, and EC₅₀ values are calculated from the concentration-response curves.

-

Conclusion

While the specific mechanism of action for this compound remains to be elucidated through dedicated research, the broader family of pyridazin-3(2H)-one derivatives represents a rich and diverse source of pharmacologically active compounds. Their ability to interact with a multitude of biological targets, including enzymes and receptors involved in key signaling pathways, underscores their therapeutic potential. The information and protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working with this versatile chemical scaffold. Future studies are warranted to explore the biological activity profile of this compound and to fully realize the therapeutic promise of the pyridazin-3(2H)-one class of molecules.

References

In-Depth Technical Guide: Spectroscopic Data and Analysis of 5-(Trifluoromethyl)pyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-(Trifluoromethyl)pyridazin-3(2H)-one. The information detailed herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside a general experimental protocol for the synthesis of related pyridazinone structures.

Spectroscopic Data Summary

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | 7.5 - 8.0 | Singlet | - | H-4 |

| 9.0 - 9.5 | Singlet | - | H-6 | |

| 12.0 - 13.0 | Broad Singlet | - | N-H | |

| ¹³C NMR | ~160 | Singlet | - | C=O (C-3) |

| 120 - 125 (q) | Quartet | ¹JCF ≈ 270-280 | -CF₃ | |

| 130 - 135 (q) | Quartet | ²JCF ≈ 35-40 | C-5 | |

| 138 - 142 | Singlet | - | C-4 | |

| 145 - 150 | Singlet | - | C-6 | |

| ¹⁹F NMR | -60 to -65 | Singlet | - | -CF₃ |

Note: Predicted chemical shifts are based on the analysis of similar pyridazinone and trifluoromethyl-substituted heterocyclic compounds. Actual experimental values may vary based on solvent and other experimental conditions.

Table 2: IR Spectroscopic Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | N-H stretch |

| 1680 - 1660 | Strong | C=O stretch (amide) |

| 1600 - 1580 | Medium | C=C stretch |

| 1350 - 1150 | Strong | C-F stretch (CF₃) |

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 164.02 | 100 | [M]⁺ (Molecular Ion) |

| 136 | Moderate | [M - CO]⁺ |

| 95 | Moderate | [M - CF₃]⁺ |

Note: The molecular formula is C₅H₃F₃N₂O, with a molecular weight of 164.09 g/mol .

Experimental Protocols

General Synthesis of Pyridazin-3(2H)-one Derivatives:

-

Reaction Setup: A mixture of the appropriate γ-keto acid and a slight molar excess of hydrazine hydrate is prepared in a suitable solvent, such as ethanol or acetic acid.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from an appropriate solvent or by column chromatography, to yield the desired pyridazin-3(2H)-one derivative.

General Protocol for Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane for ¹H and ¹³C NMR).

-

IR Spectroscopy: IR spectra are obtained using an FTIR spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film.

-

Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Visualization of Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of this compound is illustrated in the following diagram.

Potential Therapeutic Targets of 5-(Trifluoromethyl)pyridazin-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazin-3(2H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The incorporation of a trifluoromethyl group at the 5-position is anticipated to enhance metabolic stability, lipophilicity, and target engagement, making 5-(Trifluoromethyl)pyridazin-3(2H)-one a compound of significant therapeutic interest. Although direct studies on this specific molecule are limited, this guide synthesizes data from structurally related pyridazinone derivatives to elucidate its potential therapeutic targets and mechanisms of action. This document provides a comprehensive overview of potential applications in oncology, inflammation, and cardiovascular diseases, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual representations of key signaling pathways.

Introduction: The Pyridazinone Core and the Influence of Trifluoromethylation

Pyridazin-3(2H)-one derivatives are a versatile class of compounds known for a wide array of pharmacological effects, including anticancer, anti-inflammatory, analgesic, cardiovascular, and antimicrobial properties[1][2][3][4]. The core structure serves as a valuable scaffold for interacting with various biological targets such as enzymes and receptors[1].

The trifluoromethyl (-CF3) group is a key functional group in modern drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins[5]. By combining the established bioactivity of the pyridazinone ring with the favorable properties of the trifluoromethyl group, this compound emerges as a promising candidate for drug discovery.

Potential Therapeutic Areas and Targets

Based on the extensive literature on pyridazinone derivatives, the following therapeutic areas and molecular targets are of high relevance for this compound.

Oncology

Pyridazinone derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action[1][6].

-

Tyrosine Kinase Inhibition: Many pyridazinones act as inhibitors of tyrosine kinases, which are crucial regulators of cell proliferation, differentiation, and survival. Deregulation of these kinases is a hallmark of many cancers[6].

-

Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis[1].

-

Other Anticancer Mechanisms: Other reported anticancer mechanisms for this class of compounds include inhibition of PARP, DHFR, B-RAF, BTK, and FGFR[7].

Inflammation and Pain

The anti-inflammatory and analgesic properties of pyridazinone derivatives are well-documented[2][3].

-

Cyclooxygenase (COX) Inhibition: Several pyridazinone derivatives have been shown to inhibit COX enzymes, which are central to the inflammatory cascade and pain signaling[2]. The trifluoromethyl moiety is present in some known COX-2 inhibitors[7].

-

Phosphodiesterase (PDE) Inhibition: Specifically, PDE4 inhibition by pyridazinone analogs leads to an increase in intracellular cAMP, which has anti-inflammatory effects[8].

-

Mitogen-Activated Protein Kinase (MAPK) Inhibition: The MAPK signaling pathway is another key regulator of inflammation that has been identified as a target for pyridazinone compounds[2].

-

Formyl Peptide Receptor (FPR) Agonism: Certain pyridazinone derivatives act as agonists of FPRs, which are involved in the inflammatory response[9].

Cardiovascular Diseases

The pyridazinone scaffold is present in several cardiovascular drugs, primarily due to its vasodilatory effects[1][5][6].

-

Phosphodiesterase III (PDE3) Inhibition: Inhibition of PDE3 in cardiac and smooth muscle cells leads to increased cAMP levels, resulting in positive inotropic and vasodilatory effects[1].

-

Direct Vasodilation: Some pyridazinone derivatives exhibit direct vasorelaxant activity on vascular smooth muscle[7].

-

Renin-Angiotensin-Aldosterone System (RAAS) Antagonism: Modulation of the RAAS is another mechanism through which these compounds can exert their antihypertensive effects[7].

Quantitative Data for Pyridazinone Derivatives

While specific IC50 or EC50 values for this compound are not publicly available, the following tables summarize the activity of representative pyridazinone derivatives against various targets, illustrating the potential potency of this class of compounds.

Table 1: Anticancer Activity of Representative Pyridazinone Derivatives

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| Acetamido-furanone AAF | MAC13, MAC16 | MTT Assay | 18.4 | [2] |

| Dichlorinated pyridazine (DCPYR) | MAC16 | In vivo tumor growth | 53% inhibition at 50mg/kg | [2] |

| 5-trifluoromethyl-pyrimidin-2-yl derivatives | MV4-11 | Antiproliferation Assay | <0.004 | [6] |

Table 2: Vasodilatory and Anti-inflammatory Activity of Representative Pyridazinone Derivatives

| Compound/Derivative | Target/Assay | Activity | Value (µM) | Reference |

| N,O-dibenzyl derivative | Vasodilation | IC50 | 35.3 | [7] |

| 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivative | Vasodilation | IC50 | 0.051 | [7] |

| 6-phenyl-3-pyridazinone based derivative (acid 5) | Vasorelaxant Activity | EC50 | 0.339 | [9] |

| 6-phenyl-3-pyridazinone based derivative (ester 4) | Vasorelaxant Activity | EC50 | 1.225 | [9] |

Experimental Protocols

The following are generalized experimental protocols for assessing the biological activities of compounds like this compound, based on methodologies reported for related derivatives.

In Vitro Anticancer Activity (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HCT116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the media is replaced with fresh media containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The supernatant is removed, and a solubilizing agent (e.g., acidified isopropanol or DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the IC50 value is determined by plotting cell viability against compound concentration[2].

Vasorelaxant Activity Assay

-

Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

Contraction Induction: The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride.

-

Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.

-

Tension Measurement: Changes in isometric tension are recorded using a force transducer.

-

Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction, and the EC50 value is calculated from the concentration-response curve[7][9].

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways that are potential targets for this compound.

MAPK Signaling Pathway in Inflammation

PDE-mediated Vasodilation Pathway

Experimental Workflow for In Vitro Anticancer Screening

References

- 1. Characterization of the Potent, Selective Nrf2 Activator, 3-(Pyridin-3-Ylsulfonyl)-5-(Trifluoromethyl)-2 H-Chromen-2-One, in Cellular and In Vivo Models of Pulmonary Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarena.com [scholarena.com]

- 3. sarpublication.com [sarpublication.com]

- 4. scispace.com [scispace.com]

- 5. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. researchgate.net [researchgate.net]

Physicochemical characteristics of 5-(Trifluoromethyl)pyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and biological significance of 5-(Trifluoromethyl)pyridazin-3(2H)-one. This compound belongs to the pyridazinone class, a versatile heterocyclic scaffold known for its wide-ranging applications in medicinal chemistry and agrochemicals.[1][2] The inclusion of a trifluoromethyl group often enhances metabolic stability and biological activity, making this particular derivative a compound of significant interest.

Core Physicochemical Characteristics

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, formulation, and application in research and development.

| Property | Value |

| CAS Number | 244268-34-6 |

| Molecular Formula | C₅H₃F₃N₂O |

| Molecular Weight | 164.09 g/mol |

| Melting Point | 106-108 °C |

| Appearance | Pale beige to pale brown solid |

| Solubility | Slightly soluble in DMSO and Methanol |

| Storage Conditions | 2-8°C, Sealed in a dry environment |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of pyridazinone derivatives are crucial for reproducible research. While a specific protocol for this compound is not extensively detailed in publicly available literature, a general and reliable synthesis can be adapted from established methods for analogous compounds.[3][4]

General Synthesis of 6-Substituted-3(2H)-pyridazinones

The most common and robust method for synthesizing the pyridazinone core involves the cyclocondensation of a γ-keto acid with a hydrazine derivative, followed by an optional dehydrogenation step to introduce unsaturation in the ring.[4]

Step 1: Cyclocondensation to form 4,5-dihydropyridazin-3(2H)-one

-

A solution of the appropriate γ-keto acid (e.g., 4,4,4-trifluoro-3-oxobutanoic acid) (0.01 mol) is prepared in a suitable solvent such as ethanol (30 mL).

-

Hydrazine hydrate (0.015 mol) is added to the solution.

-

The reaction mixture is heated to reflux and maintained for approximately 4 hours, during which the formation of the dihydropyridazinone ring occurs.

-

Upon completion, the mixture is cooled, and the resulting precipitate is collected by filtration.

-

The crude product is dried and can be purified by crystallization from ethanol.[3]

Step 2: Dehydrogenation to form Pyridazin-3(2H)-one

-

The synthesized 4,5-dihydropyridazin-3(2H)-one derivative (0.039 mol) is dissolved in glacial acetic acid (100 mL).

-

The solution is heated to 60–70 °C.

-

A solution of bromine (0.043 mol) in glacial acetic acid (25 mL) is added dropwise to the heated mixture.

-

The reaction is then refluxed for an additional 3 hours to complete the dehydrogenation.

-

After cooling the mixture in an ice bath, it is neutralized with ammonium hydroxide to precipitate the final product.

-

The precipitate is collected by filtration, washed thoroughly with cold water until neutral, and dried. The final product can be purified by recrystallization.[3]

Analytical Characterization

The identity and purity of the synthesized compound are typically confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carbonyl (C=O) and N-H bonds of the pyridazinone ring.

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the two-step experimental workflow for the synthesis of a pyridazinone derivative, adapted from common literature procedures.[3][4]

Biological Signaling Pathway: Herbicidal Mode of Action

Trifluoromethyl-substituted pyridazinones are known to act as bleaching herbicides.[5] Their primary mode of action is the inhibition of the enzyme phytoene desaturase (PDS), a critical component in the plant carotenoid biosynthesis pathway.[6][7] Inhibition of PDS leads to the accumulation of phytoene and prevents the formation of protective carotenoids, ultimately causing photooxidative damage and plant death.[7]

References

- 1. scispace.com [scispace.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modes of Action of Pyridazinone Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 7. pubs.acs.org [pubs.acs.org]

The Pyridazinone Ring System: A Comprehensive Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone nucleus, a six-membered heterocyclic scaffold containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it a privileged structure in the design of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive overview of the general reactivity of the pyridazinone ring system, complete with detailed experimental protocols, quantitative data, and visualizations of key biological pathways.

Electrophilic Aromatic Substitution

The pyridazinone ring is generally considered electron-deficient due to the presence of the two electronegative nitrogen atoms, which deactivates it towards electrophilic aromatic substitution. Reactions often require harsh conditions, and the substitution pattern is influenced by the substituents already present on the ring.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds. While pyridazinone itself is electron-deficient, appropriate activating groups can facilitate this reaction.

Experimental Protocol: Vilsmeier-Haack Formylation of an Activated Pyridazinone Derivative

-

Materials: Activated pyridazinone derivative, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), ice, water.

-

Procedure:

-

To a stirred, ice-cold solution of DMF (1.5 eq.), slowly add POCl₃ (1.2 eq.) while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

-

Dissolve the activated pyridazinone derivative (1.0 eq.) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.

-

Allow the reaction mixture to warm to room temperature and then heat at 60-80 °C for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate is formed.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired formylated pyridazinone.[1][2]

-

A generalized workflow for the Vilsmeier-Haack reaction is depicted below.

Nitration and Halogenation

Direct nitration and halogenation of the pyridazinone ring are challenging and often result in low yields or require forcing conditions. The presence of activating groups on the ring is generally necessary for these reactions to proceed effectively.[3]

Nucleophilic Substitution

Nucleophilic substitution is a key reaction of the pyridazinone ring, particularly when substituted with good leaving groups such as halogens. 4,5-Dihalopyridazinones are versatile starting materials for the synthesis of a wide range of derivatives.

Experimental Protocol: Nucleophilic Substitution of 4,5-Dichloropyridazin-3(2H)-one with an Amine

-

Materials: 4,5-Dichloropyridazin-3(2H)-one, amine nucleophile, suitable solvent (e.g., ethanol, DMF), base (e.g., triethylamine, potassium carbonate).

-

Procedure:

-

Dissolve 4,5-Dichloropyridazin-3(2H)-one (1.0 eq.) in the chosen solvent.

-

Add the amine nucleophile (1.1-1.5 eq.) and the base (1.5-2.0 eq.) to the solution.

-

Heat the reaction mixture to reflux and monitor its progress by TLC. Reaction times can vary from a few hours to overnight depending on the nucleophile's reactivity.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired substituted pyridazinone.

-

Table 1: Representative Nucleophilic Substitution Reactions on Halopyridazinones

| Starting Material | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 4,5-Dichloropyridazin-3(2H)-one | Morpholine | Ethanol, reflux, 4h | 4-Chloro-5-morpholinopyridazin-3(2H)-one | 85 | N/A |

| 4,5-Dichloropyridazin-3(2H)-one | Sodium methoxide | Methanol, rt, 2h | 4-Chloro-5-methoxypyridazin-3(2H)-one | 92 | N/A |

| 3-Chloro-6-phenylpyridazine | Hydrazine hydrate | Ethanol, reflux, 6h | 3-Hydrazino-6-phenylpyridazine | 78 | [4] |

Cycloaddition Reactions

The pyridazinone ring can participate in cycloaddition reactions, acting as either a diene or a dienophile, depending on its substitution and the reaction partner. These reactions are powerful tools for the construction of fused heterocyclic systems.

Diels-Alder Reaction

Pyridazinones with electron-withdrawing groups can act as dienophiles in Diels-Alder reactions.[5][6][7][8] Conversely, suitably substituted pyridazines can function as dienes in inverse-electron-demand Diels-Alder reactions.[9]

Experimental Protocol: [4+2] Cycloaddition of a Pyridazinone Dienophile

-

Materials: Substituted pyridazinone (dienophile), diene (e.g., 2,3-dimethyl-1,3-butadiene), high-boiling point solvent (e.g., xylene, toluene).

-

Procedure:

-

In a sealed tube, dissolve the pyridazinone derivative (1.0 eq.) and the diene (2.0-5.0 eq.) in the solvent.

-

Heat the mixture at a high temperature (e.g., 140-170 °C) for an extended period (24-72 hours).

-

Monitor the reaction by TLC or NMR spectroscopy.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting cycloadduct by column chromatography on silica gel.

-

Functional Group Modifications

The pyridazinone scaffold allows for a variety of functional group interconversions at different positions of the ring.

N-Alkylation

Alkylation of the pyridazinone nitrogen is a common modification. The regioselectivity (N1 vs. N2) can be influenced by steric and electronic factors of the substituents on the ring and the alkylating agent, as well as the reaction conditions.[4][10][11]

Experimental Protocol: N-Alkylation of a 6-Substituted Pyridazin-3(2H)-one

-

Materials: 6-Substituted pyridazin-3(2H)-one, alkyl halide (e.g., ethyl bromoacetate), base (e.g., potassium carbonate), solvent (e.g., acetone, DMF).

-

Procedure:

-

To a solution of the 6-substituted pyridazin-3(2H)-one (1.0 eq.) in the solvent, add the base (1.5-2.0 eq.).

-

Add the alkyl halide (1.1-1.2 eq.) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux for 4-12 hours, monitoring by TLC.

-

Cool the mixture and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain the N-alkylated product.[12]

-

Table 2: Spectroscopic Data for a Representative N-Alkylated Pyridazinone Derivative

| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | IR (cm-1) | MS (m/z) | Reference |

| Ethyl 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetate | 1.21 (t, 3H), 4.15 (q, 2H), 4.85 (s, 2H), 7.10-7.80 (m, 4H) | 14.1, 50.2, 61.1, 113.5, 116.8, 124.5, 130.1, 145.2, 151.8, 159.3, 168.2 | 1745 (C=O, ester), 1670 (C=O, lactam) | 307.1 (M+H)+ | [12] |

Biological Significance and Signaling Pathways

Pyridazinone derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[13][14][15][16] This has led to their extensive investigation as potential therapeutic agents.

Phosphodiesterase (PDE) Inhibition

Many pyridazinone derivatives are potent inhibitors of phosphodiesterases (PDEs), particularly PDE4, which are enzymes that regulate the intracellular levels of cyclic adenosine monophosphate (cAMP).[15][17][18][19] By inhibiting PDE4, these compounds increase cAMP levels, leading to anti-inflammatory effects.

Anticancer Activity via Kinase Inhibition

Pyridazinone derivatives have emerged as promising anticancer agents by targeting various protein kinases involved in cancer cell proliferation and survival.

Certain pyrazolo[3,4-d]pyridazinone derivatives have shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in various cancers.[14]

The PI3K/Akt signaling pathway is a critical regulator of cell growth and survival, and its aberrant activation is common in cancer. Some pyridazinone derivatives have been identified as inhibitors of this pathway.[16]

This guide provides a foundational understanding of the reactivity of the pyridazinone ring system. The versatility of this scaffold, coupled with its significant biological activities, ensures its continued importance in the development of new chemical entities for a variety of applications. Further exploration of its rich chemistry will undoubtedly lead to the discovery of novel compounds with enhanced properties and functionalities.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. sphinxsai.com [sphinxsai.com]

- 4. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Che… [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 16. Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 5-(Trifluoromethyl)pyridazin-3(2H)-one: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5-(Trifluoromethyl)pyridazin-3(2H)-one, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocol herein details a two-step synthetic route commencing with the readily available ethyl 4,4,4-trifluoro-3-oxobutanoate.

Introduction

Pyridazinone scaffolds are prevalent in a wide array of biologically active molecules, exhibiting diverse pharmacological properties. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound serves as a key intermediate for the development of novel therapeutics. This protocol outlines a reliable and reproducible method for its laboratory-scale synthesis.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

-

Cyclocondensation: Reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with hydrazine hydrate to form the intermediate 5-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one.

-